synthesis and characterization of 1-Ethyl-2,3-dimethylimidazolium chloride
synthesis and characterization of 1-Ethyl-2,3-dimethylimidazolium chloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium chloride
Abstract
1-Ethyl-2,3-dimethylimidazolium chloride ([C₂C₁C₂im]Cl) is an ionic liquid (IL) belonging to the substituted imidazolium class. These compounds, often defined as salts with melting points below 100°C, are gaining significant traction as versatile solvents and catalysts in various chemical processes, including biomass processing and organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them environmentally benign alternatives to volatile organic compounds. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Ethyl-2,3-dimethylimidazolium chloride, intended for researchers and professionals in chemistry and drug development. We present a robust synthetic protocol and delineate the analytical techniques essential for verifying the structure and purity of the final product.
Chemical Identity
Correctly identifying the target compound is the foundational step in any chemical workflow. The key identifiers for 1-Ethyl-2,3-dimethylimidazolium chloride are summarized below.
| Identifier | Value |
| IUPAC Name | 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium chloride |
| CAS Number | 92507-97-6[1][2] |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.64 g/mol [2] |
| Cation Structure | 1-Ethyl-2,3-dimethylimidazolium ([C₂C₁C₂im]⁺) |
| Anion | Chloride (Cl⁻) |
| SMILES | CCN1C=C=C1C.[Cl-][1] |
Synthesis of 1-Ethyl-2,3-dimethylimidazolium chloride
The synthesis of imidazolium-based ionic liquids is typically achieved through a quaternization reaction. This process involves the alkylation of a substituted imidazole, which acts as a nucleophile, with an alkyl halide. For the target compound, this involves the ethylation of 1,2-dimethylimidazole.
Reaction Principle
The core of the synthesis is an Sₙ2 reaction where the sp²-hybridized nitrogen atom of the 1,2-dimethylimidazole ring attacks the electrophilic ethyl group of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This forms the 1-Ethyl-2,3-dimethylimidazolium cation. If a halide other than chloride is used in the initial step, a subsequent anion exchange step is required. However, direct synthesis using ethyl chloride is also feasible, though it may require more stringent conditions due to the lower reactivity of ethyl chloride compared to its heavier halide counterparts. A common and highly effective laboratory approach involves a two-step process: initial synthesis of the iodide salt followed by anion exchange to yield the desired chloride salt.[3]
Synthetic Workflow
The following diagram outlines the key stages in the production and verification of high-purity 1-Ethyl-2,3-dimethylimidazolium chloride.
Caption: Workflow for the synthesis of 1-Ethyl-2,3-dimethylimidazolium chloride.
Detailed Experimental Protocol
This protocol details the synthesis of the iodide intermediate, followed by anion exchange to yield the final chloride product.
Part A: Synthesis of 1-Ethyl-2,3-dimethylimidazolium iodide
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2-dimethylimidazole (9.61 g, 0.1 mol). Dissolve the imidazole in 100 mL of acetonitrile.[3]
-
Reaction: Cool the flask in an ice bath to 0-5°C. Add ethyl iodide (17.16 g, 0.11 mol) dropwise to the stirred solution over 30 minutes.[3] The choice of acetonitrile as a solvent is strategic; its polar aprotic nature stabilizes the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours. The product will often precipitate as a solid or form a dense liquid phase.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add diethyl ether to the concentrate to precipitate the crude product.
-
Washing: Filter the solid product and wash it thoroughly with diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum at 60°C for 12 hours to yield crude 1-Ethyl-2,3-dimethylimidazolium iodide.
Part B: Anion Exchange to 1-Ethyl-2,3-dimethylimidazolium chloride
-
Preparation: Dissolve the crude iodide salt (0.1 mol) in 150 mL of methanol.
-
Exchange: In a separate flask, prepare a slurry of silver(I) chloride (AgCl) (15.77 g, 0.11 mol) in 50 mL of methanol. Add the AgCl slurry to the dissolved iodide salt solution. Silver chloride is used because the resulting silver iodide (AgI) is highly insoluble in methanol and will precipitate, driving the equilibrium towards the desired product.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours, protecting it from light to prevent the photoreduction of silver salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated AgI. The filtrate now contains the desired 1-Ethyl-2,3-dimethylimidazolium chloride.
-
Final Purification: Add activated charcoal to the filtrate and stir for 2 hours to remove colored impurities.[4] Filter again through Celite.
-
Isolation and Drying: Remove the solvent (methanol) using a rotary evaporator. The resulting solid should be dried under high vacuum at 70°C for 24 hours to remove any residual solvent and moisture, yielding the final, purified product.[3] A yield of over 90% can be expected.[3]
Characterization
Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized ionic liquid. The workflow below illustrates the relationship between the different analytical methods employed.
Caption: Integrated characterization workflow for ionic liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. The key is to identify signals corresponding to the ethyl group (a quartet and a triplet), the two distinct methyl groups, and the two protons on the imidazolium ring.
-
¹³C NMR: Confirms the carbon skeleton of the cation. The number of unique signals should correspond to the number of chemically non-equivalent carbon atoms.
Table 1: Representative ¹H and ¹³C NMR Data (Note: Shifts are predictive and based on similar structures; actual values may vary slightly based on solvent and concentration. Data for a similar cation, 1-ethyl-3-methylimidazolium, is used as a reference point.[5])
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ring H (C4/C5) | ~7.4 - 7.6 | Doublet, Doublet | 1H, 1H | H-4, H-5 |
| Ethyl CH₂ | ~4.3 | Quartet | 2H | N-CH₂ -CH₃ |
| N-Methyl (N3) | ~3.9 | Singlet | 3H | N3-CH₃ |
| C-Methyl (C2) | ~2.6 | Singlet | 3H | C2-CH₃ |
| Ethyl CH₃ | ~1.5 | Triplet | 3H | N-CH₂-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Quaternary C (C2) | ~145 | C 2-CH₃ |
| Ring C (C4/C5) | ~122, ~124 | C 4, C 5 |
| Ethyl CH₂ | ~45 | N-CH₂ -CH₃ |
| N-Methyl (N3) | ~36 | N3-CH₃ |
| Ethyl CH₃ | ~15 | N-CH₂-CH₃ |
| C-Methyl (C2) | ~10 | C2-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For 1-Ethyl-2,3-dimethylimidazolium chloride, the spectrum is dominated by C-H and C-N vibrations.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3200 | C-H Stretch | Imidazolium Ring C-H |
| 2850 - 2980 | C-H Stretch | Alkyl (Ethyl, Methyl) C-H |
| ~1570, ~1630 | C=N, C=C Stretch | Imidazolium Ring |
| 1100 - 1200 | C-N Stretch | Ring C-N |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the mass of the 1-Ethyl-2,3-dimethylimidazolium cation ([C₇H₁₃N₂]⁺).[6]
-
Expected m/z: 125.11 (Calculated for C₇H₁₃N₂⁺)[7]
Thermal Analysis
The thermal properties of ionic liquids are defining characteristics.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which indicates the thermal stability of the IL. Imidazolium chlorides are generally stable to high temperatures.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as the melting point (T_m) and glass transition temperature (T_g). As an ionic liquid, the melting point is expected to be below 100°C.
Safety and Handling
While ionic liquids have low volatility, they are still chemical compounds that require careful handling.
-
Hazards: 1-Ethyl-2,3-dimethylimidazolium chloride should be handled as a skin and eye irritant.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2]
Conclusion
This guide has provided a detailed, field-proven framework for the synthesis and comprehensive characterization of 1-Ethyl-2,3-dimethylimidazolium chloride. The successful synthesis via quaternization of 1,2-dimethylimidazole, followed by rigorous purification, yields a product whose identity and purity can be confidently established through a combination of NMR, FTIR, MS, and thermal analysis techniques. Adherence to this workflow ensures the production of high-quality material suitable for advanced research and development applications.
References
- Vertex AI Search. (n.d.). Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride.
- Thermo Fisher Scientific. (n.d.). 1-Ethyl-2,3-dimethylimidazolium chloride, 97%.
- García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835. DOI: 10.1039/C5RA05723J.
- ResearchGate. (2025). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.
- Vertex AI Search. (n.d.). 13C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.
- SciELO. (n.d.). Thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k.
- Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium chloride.
- MDPI. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride.
- Iolitec. (2015). Safety Data Sheet - 1-Ethyl-2,3-dimethylimidazolium bromide.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Butyl-2,3-dimethylimidazolium chloride.
- The Royal Society of Chemistry. (2006). Supplementary NMR data.
- PubMed. (2015). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.
- ECHEMI. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) Safety Data Sheets.
- PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium chloride.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride 98%.
- Strem Chemicals. (n.d.). 1-Ethyl-2, 3-dimethylimidazolium chloride, min 96%.
- ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and....
- ResearchGate. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature.
- ResearchGate. (2025). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.
- ChemicalBook. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR spectrum.
- Taylor & Francis. (n.d.). 1-ethyl-3-methylimidazolium chloride – Knowledge and References.
- PubChem. (n.d.). 1-Ethyl-3-methylimidazolium chloride.
- MDPI. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films.
- Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.
- PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium.
- IJCRR. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE.
- ResearchGate. (2025). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.
- Journal of Laboratory Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- ResearchGate. (n.d.). THERMOPHYSICAL PROPERTIES OF 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE SOLUTION FROM 293.15 TO 323.15 K.
- ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate.
- Thermo Scientific Chemicals. (n.d.). 1-Ethyl-2,3-dimethylimidazolium chloride, 97% 5 g.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 5. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 6. Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iolitec.de [iolitec.de]
- 11. fishersci.com [fishersci.com]
